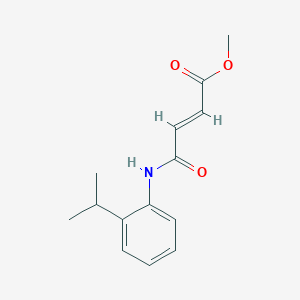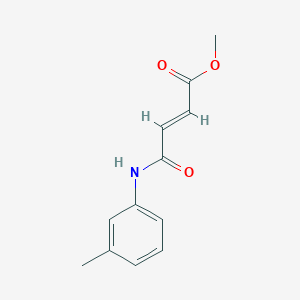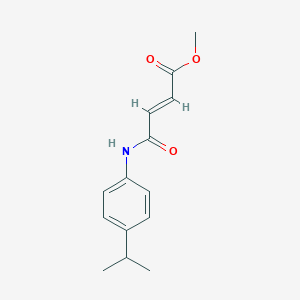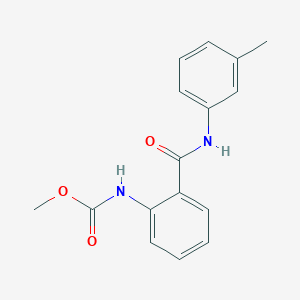![molecular formula C25H31N3O3 B281969 2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281969.png)
2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid and is used in various fields of study such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter systems in the brain, particularly the dopamine and serotonin systems. The compound may also interact with ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects
Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has been shown to have various biochemical and physiological effects. In animal studies, the compound has been found to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have antimicrobial and anticancer properties. However, further studies are needed to fully understand the effects of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid on the human body.
実験室実験の利点と制限
One advantage of using Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid in lab experiments is its versatility. The compound can be used as a building block in the synthesis of other biologically active molecules, making it a valuable tool in drug discovery. Moreover, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has been shown to have various biological activities, making it a promising candidate for further research.
A limitation of using Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid in lab experiments is its relatively high cost. The synthesis of the compound is complex and requires several steps, which can make it expensive to produce. Moreover, the compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for the research of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid. One direction is the development of new drugs based on the compound's structure. The compound's potential as a treatment for neurological disorders such as schizophrenia, depression, and anxiety should be further explored. Moreover, the compound's antimicrobial and anticancer properties should be investigated in more detail.
Another future direction is the study of the compound's mechanism of action. Further research is needed to fully understand how Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid interacts with neurotransmitter systems in the brain. The compound's interactions with ion channels and receptors should also be investigated.
In conclusion, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is a valuable tool in scientific research. Its versatility and various biological activities make it a promising candidate for drug discovery and development. However, further research is needed to fully understand the compound's mechanism of action and its effects on the human body.
合成法
The synthesis of Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid involves the reaction of 3-amino-6-bromo-2-cyclohexylhexanoic acid with 4-benzylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with Boc anhydride to obtain Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid has various scientific research applications. It has been studied for its potential use as a drug for the treatment of neurological disorders such as schizophrenia, depression, and anxiety. The compound has also been investigated for its antimicrobial and anticancer properties. Moreover, Boc-3-amino-6-(4-benzylpiperazin-1-yl)-2-cyclohexylhexanoic acid is used as a building block in the synthesis of other biologically active molecules.
特性
分子式 |
C25H31N3O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H31N3O3/c29-24(22-8-4-5-9-23(22)25(30)31)26-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-19-6-2-1-3-7-19/h1-3,6-7,10-13,22-23H,4-5,8-9,14-18H2,(H,26,29)(H,30,31) |
InChIキー |
NYOSTWIJPHIUIY-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)







![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
